Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(4-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that contains a thiophene ring, an ethylanilino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with 4-ethylaniline and a suitable coupling reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Methyl 3-{[(4-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving thiophene derivatives.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and ethylanilino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Ethyl 4-methyl-5-[(3-nitroanilino)carbonyl]-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
Uniqueness
Methyl 3-{[(4-ethylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the ethylanilino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific targets and influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-10-4-6-11(7-5-10)16-15(19)17-12-8-9-21-13(12)14(18)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19) |
InChI Key |
PISFGKBDZWQQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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